5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester

Übersicht

Beschreibung

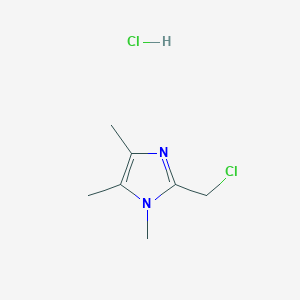

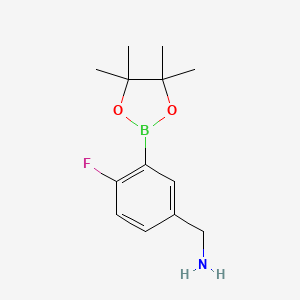

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester, also known as AMFPBA, is a boronic acid derivative . It has a CAS Number of 1544673-68-8 and a molecular weight of 251.11 g/mol .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is complicated by the high propensity of the liberated diol to regenerate the pinacol boronic ester .Molecular Structure Analysis

The linear formula of 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is C13H19BFNO2 .Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The molecular weight of 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is 251.11 g/mol .Wissenschaftliche Forschungsanwendungen

-

Application in Dentistry

- Scientific Field : Dentistry

- Summary of Application : Phenylboronic acid pinacol ester has been used in the treatment of Periodontitis, an inflammatory disease induced by complex interactions between the host immune system and dental plaque microbiota .

- Methods of Application : A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Results or Outcomes : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

-

Application in Organic Synthesis

- Scientific Field : Organic Synthesis

- Summary of Application : Pinacol boronic esters, including phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis .

- Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Application in Drug Design

- Scientific Field : Drug Design

- Summary of Application : Boronic acids and their esters, including phenylboronic acid pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application : The specific methods of application in this field are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

-

Application in Nanobiotechnology

- Scientific Field : Nanobiotechnology

- Summary of Application : Phenylboronic acid pinacol ester has been used to create a reactive oxygen species (ROS)-responsive drug delivery system .

- Methods of Application : The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Results or Outcomes : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

-

Application in Chemical Science

- Scientific Field : Chemical Science

- Summary of Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Application in Drug Delivery

- Scientific Field : Drug Delivery

- Summary of Application : Boronic acids and their esters, including phenylboronic acid pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application : The specific methods of application in this field are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

-

Application in Nanobiotechnology

- Scientific Field : Nanobiotechnology

- Summary of Application : Phenylboronic acid pinacol ester has been used to create a reactive oxygen species (ROS)-responsive drug delivery system .

- Methods of Application : The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Results or Outcomes : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

-

Application in Chemical Science

- Scientific Field : Chemical Science

- Summary of Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Application in Drug Delivery

- Scientific Field : Drug Delivery

- Summary of Application : Boronic acids and their esters, including phenylboronic acid pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application : The specific methods of application in this field are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWBJTGBUPLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)

![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)

-amine dihydrochloride](/img/structure/B1442651.png)